Thionazin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thionazin can be synthesized through the reaction of pyrazine-2-thiol with diethyl phosphorochloridothioate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the phosphorothioate ester bond .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of impurities and by-products .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Hydrolysis: In aqueous environments, this compound can hydrolyze to produce pyrazine-2-thiol and diethyl phosphoric acid.

Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.

Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Hydrolysis Products: Pyrazine-2-thiol and diethyl phosphoric acid.

Substitution Products: Compounds with substituted pyrazinyl groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

Thionazin is predominantly applied in agriculture to manage pests and diseases affecting crops. Its effectiveness as an insecticide has been documented in several studies.

Insecticide Efficacy

Research has shown that this compound significantly impacts predatory beetle populations (Carabidae) in potato fields. A study conducted in Berkshire, England, revealed that soil applications of this compound at rates of 11.2 kg/ha and 44.8 kg/ha reduced Carabidae populations for up to eight weeks post-application. Interestingly, lower dosages sometimes resulted in increased captures, possibly due to sublethal effects enhancing locomotor activity among certain beetle species .

| Dosage (kg/ha) | Effect on Carabidae | Duration of Impact |

|---|---|---|

| 11.2 | Significant reduction | Up to 8 weeks |

| 44.8 | Significant reduction | Up to 8 weeks |

| 2.24 - 8.96 | Possible increase | Variable |

Fungicidal Properties

This compound also exhibits fungicidal properties, making it effective against various fungal pathogens that threaten crop yields. Its application can enhance crop health and productivity by controlling diseases that would otherwise lead to significant losses.

Environmental Impact Studies

The environmental implications of this compound use have been a subject of research due to its potential effects on non-target species and ecosystems.

Soil Residue Studies

Investigations into the persistence of this compound residues in soil indicate that the compound can leach into deeper soil layers, affecting non-target organisms long after initial application. The rapid degradation of this compound from surface soils was noted, but residues persisted longer in deeper layers, which may pose risks to soil biodiversity .

Toxicological Studies

This compound is classified as a cholinesterase inhibitor, which raises concerns regarding its toxicity to non-target organisms, including mammals.

Acute Exposure Effects

Acute exposure to this compound can lead to severe symptoms such as muscle spasms, seizures, and respiratory issues. The compound's neurotoxic effects are particularly concerning for wildlife and humans alike .

| Symptoms of Exposure | Description |

|---|---|

| Muscle spasms | Severe involuntary contractions |

| Seizures | Episodes of uncontrolled activity |

| Respiratory depression | Reduced breathing efficiency |

Analytical Methods for Detection

Advancements in analytical chemistry have facilitated the detection of this compound residues in agricultural products and environmental samples.

Multiresidue Analysis Techniques

Recent studies have developed methods for the simultaneous analysis of multiple pesticide residues, including this compound, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique enhances the ability to monitor pesticide levels in fruits and vegetables effectively .

Case Studies and Research Findings

Several case studies illustrate the practical applications and implications of this compound use:

- A study highlighted the impact of this compound on beneficial insect populations in agricultural settings, emphasizing the need for careful management practices to mitigate non-target effects.

- Another research effort focused on developing more sensitive detection methods for this compound residues in food products, underscoring its relevance in food safety assessments.

Mecanismo De Acción

Thionazin exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the pest . The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the hydrolysis of acetylcholine .

Comparación Con Compuestos Similares

Parathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

Malathion: A widely used organophosphate with lower toxicity to mammals compared to Thionazin.

Chlorpyrifos: An organophosphate with broader insecticidal activity but higher environmental persistence.

Uniqueness of this compound: this compound is unique in its specific effectiveness against nematodes and certain insect pests. Its chemical structure allows for targeted action with relatively rapid degradation in the environment, reducing long-term ecological impact compared to some other organophosphates .

Actividad Biológica

Thionazin, also known as Zinophos, is an organophosphate compound recognized for its significant biological activity, particularly as a cholinesterase inhibitor. This characteristic allows it to disrupt the normal functioning of the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of the nervous system. This article explores the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

This compound acts primarily through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The inhibition of AChE leads to:

- Increased Acetylcholine Levels : Elevated levels of acetylcholine can enhance neurotransmission but may also lead to toxic effects due to overstimulation.

- Neurological Effects : Symptoms of toxicity can include muscle twitching, respiratory distress, and potentially fatal outcomes if exposure is significant.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | This compound inhibits AChE, preventing acetylcholine breakdown. |

| Neurotransmission | Increased levels of acetylcholine enhance synaptic transmission. |

| Toxicity | Overstimulation can lead to neurological symptoms and death. |

Efficacy in Pest Control

This compound is primarily utilized in agricultural settings for pest control due to its potent insecticidal properties. Its effectiveness against a wide range of pests makes it a valuable tool in crop protection.

Toxicological Profile

The acute toxicity of this compound has been studied extensively. The oral LD50 (lethal dose for 50% of the test population) varies depending on the species and formulation:

- Mammalian Toxicity : The acute mammalian toxicity ranges from 50 to 500 mg/kg for solids and 200 to 2000 mg/kg for liquids .

- Environmental Impact : Studies have shown that this compound can persist in the environment, losing about 95% of its biological activity over 100 days at concentrations of 100 ppm .

Table 2: Toxicity Data

| Endpoint | Value (mg/kg) |

|---|---|

| Oral LD50 (solid) | 50 - 500 |

| Oral LD50 (liquid) | 200 - 2000 |

| Dermal LD50 (solid) | 100 - 1000 |

| Dermal LD50 (liquid) | 400 - 4000 |

Case Studies

Several case studies have examined the effects and efficacy of this compound in various agricultural settings:

- Field Trials : In controlled field trials, this compound demonstrated significant reductions in pest populations compared to untreated controls.

- Environmental Persistence : Research indicates that this compound's degradation rate varies with environmental conditions, affecting its long-term efficacy and potential environmental impact.

Relevant Research Articles

- A study published by the World Bank discusses the implications of using this compound in pest management strategies and its potential risks associated with human exposure .

- Research on organophosphate compounds highlights the need for careful application practices due to their toxicological profiles and potential environmental persistence .

Propiedades

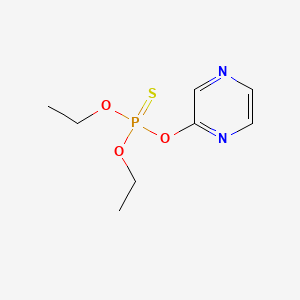

IUPAC Name |

diethoxy-pyrazin-2-yloxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N2O3PS/c1-3-11-14(15,12-4-2)13-8-7-9-5-6-10-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVDMKJLOCGUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N2O3PS | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042470 | |

| Record name | Thionazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thionazin is an amber liquid. Pure compound is almost colorless; technical product is light brown to tan. Used in insecticides, fungicides, and nematocides. Not registered as a pesticide in the U.S. (EPA, 1998), Nearly colorless liquid when pure; Technical product: Light brown to tan liquid; [HSDB] Clear very deep brown liquid; [MSDSonline] | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

176 °F at 0.001 mmHg (EPA, 1998), 80 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

MISCIBLE WITH MOST ORG SOLVENTS, 1140 PPM IN WATER @ 24.8 °C, MISCIBLE WITH POLYETHYLENE GLYCOLS & DIMETYL FORMAMIDE | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.204-1.210 @ 25 °C | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.003 mmHg at 86 °F (EPA, 1998), 0.003 [mmHg], 3X10-3 MM HG @ 30 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/ | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PURE CMPD IS ALMOST COLORLESS LIQUID | |

CAS No. |

297-97-2 | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thionazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionazin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000297972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorothioic acid, O,O-diethyl O-2-pyrazinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thionazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-pyrazin-2-yl phosphorothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLQ2UIW7HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

29 °F (EPA, 1998), -1.7 °C | |

| Record name | THIONAZIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5212 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIONAZIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1581 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thionazin?

A1: this compound, like other organophosphates, acts as an acetylcholinesterase inhibitor. [, ] This means it disrupts the nervous system of target organisms by preventing the breakdown of the neurotransmitter acetylcholine, leading to paralysis and death.

Q2: How does this compound's effect on insects differ from its effect on nematodes?

A2: While the fundamental mechanism of acetylcholinesterase inhibition is the same, the specific target sites and pathways might differ between insects and nematodes, leading to variations in susceptibility and symptoms. [, ]

Q3: The research mentions this compound's efficacy against cabbage maggot. How does it impact the pest's lifecycle?

A3: this compound effectively controls cabbage maggot (Hylemya brassicae) primarily by targeting the larval stages, preventing them from damaging crops. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C12H16N3O3PS. Its molecular weight is 305.33 g/mol.

Q5: Is there any spectroscopic data available for this compound in the provided research?

A5: The research papers primarily focus on the application and efficacy of this compound. While they don't provide detailed spectroscopic data, some studies utilize gas chromatography for residue analysis, indicating its suitability for this technique. [, ]

Q6: How does soil pH affect the persistence of this compound?

A6: this compound degrades faster in alkaline soils compared to acidic soils. This difference in persistence was observed in studies assessing its efficacy against wireworms and potato aphids. [, ]

Q7: The research mentions potential phytotoxic effects of this compound. Can you elaborate on this?

A7: While effective against pests, this compound can negatively impact certain crops at higher concentrations. This phytotoxicity was observed in studies on hydrangea, mushrooms, and sugar beets. [, , , ]

Q8: What are the main agricultural applications of this compound?

A8: this compound is used to control a variety of pests, including stem and bulb eelworms (Ditylenchus dipsaci), cabbage maggots, wireworms, and aphids on various crops like rutabaga, strawberries, and tulips. [, , , , , , ]

Q9: How does this compound compare to other insecticides in controlling specific pests?

A9: Several studies compare this compound's efficacy to other insecticides. For example, in controlling aphids on broad beans, aldicarb provided longer-lasting protection than this compound. [] In another study, carbofuran proved more effective against cabbage maggots than this compound. []

Q10: Has resistance to this compound been observed in any pests?

A10: Yes, studies on glasshouse whitefly (Trialeurodes vaporariorum) have identified populations resistant to this compound, indicating the potential for resistance development in target pests. [, ]

Q11: What are the known toxicological effects of this compound on non-target organisms?

A11: Research highlights that this compound can negatively impact beneficial soil fauna like Carabidae (ground beetles) and Collembola (springtails), especially at higher concentrations. [, , ]

Q12: What is known about the environmental fate and degradation of this compound?

A12: While the research doesn't provide detailed degradation pathways, it suggests that this compound residues decline over time in both plants and soil, with variations depending on factors like soil pH. [, ]

Q13: What analytical techniques are commonly used to detect and quantify this compound residues?

A13: Gas chromatography coupled with cholinesterase inhibition assays and more recently, liquid chromatography-tandem mass spectrometry (LC/MS/MS) have been employed for the analysis of this compound residues in various matrices. [, , ]

Q14: Are there any promising alternatives to this compound for pest control?

A14: Research suggests that alternative insecticides like aldicarb, carbofuran, and phoxim have shown comparable or even greater efficacy against certain pests. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.